Stearic acid, compound with triethylamine (1:1)
Description
Contextualizing Fatty Acid-Tertiary Amine Adducts within Non-Covalent Chemistry
Fatty acid-tertiary amine adducts are a specific subset of acid-amine complexes where the acidic component is a long-chain carboxylic acid and the basic component is a tertiary amine. The interaction between stearic acid, a saturated fatty acid, and triethylamine (B128534), a tertiary amine, is a prime example governed by non-covalent forces. These forces, primarily strong hydrogen bonds and ionic interactions, dictate the assembly of the individual molecules into a stable, ordered, crystalline structure. nih.govresearchgate.net Unlike covalent bonds that involve the sharing of electrons, these non-covalent interactions are weaker and more directional, allowing for the self-assembly of molecules into complex architectures. nih.gov The study of these adducts provides insight into how molecular recognition and self-assembly processes can be harnessed to create novel materials.
Historical Development of Research on Stoichiometric Acid-Amine Co-Crystals and Salts
The study of acid-base complexes has a long history, with early observations of "acid-soaps" dating back to the 19th century. The first allusion to these compounds was made by Chevreul in 1823. researchgate.net Systematic classification began later, with Paul Pfeiffer's 1922 publication "Organische Molekülverbindungen," which categorized molecular compounds based on their organic and inorganic components. wikipedia.org For many years, the distinction between a salt (involving full proton transfer) and a co-crystal (held together by hydrogen bonds) was ambiguous. However, the advent of modern analytical techniques, particularly single-crystal X-ray diffraction, allowed for precise determination of atomic positions, clarifying the nature of the bonding. worktribe.com This has led to the contemporary field of crystal engineering, where researchers design and synthesize co-crystals and molecular salts with specific structures and functionalities by carefully selecting components that will interact in predictable ways. acs.org The study of stoichiometric fatty acid-amine systems, such as the 1:1 stearic acid and triethylamine compound, is a direct result of this evolution, moving from simple observation to rational design.
Fundamental Principles of Ion-Pair Formation and Hydrogen Bonding in Stearic Acid-Triethylamine Systems
The formation of the stearic acid and triethylamine (1:1) compound is driven by a strong acid-base interaction that results in proton transfer. The carboxylic acid group (-COOH) of stearic acid donates its proton to the nitrogen atom of triethylamine. This transfer creates an ion pair consisting of the stearate (B1226849) anion (CH₃(CH₂)₁₆COO⁻) and the triethylammonium (B8662869) cation ((CH₃CH₂)₃NH⁺).
The stability of this ion pair is significantly enhanced by the formation of a strong, charge-assisted hydrogen bond between the newly formed ammonium (B1175870) group (N⁺-H) of the cation and the carboxylate group (COO⁻) of the anion. acs.org This N⁺-H···O⁻ hydrogen bond is a primary directional force that organizes the ions into a regular crystalline lattice. nih.gov The long alkyl chain of the stearate anion also plays a role in the final crystal structure through weaker van der Waals interactions, leading to the layered arrangements typical of fatty acid derivatives.
Table 1: Interacting Species in the Stearic Acid-Triethylamine (1:1) Complex
| Component | Role | Interacting Group | Resulting Species |
| Stearic Acid | Proton Donor (Acid) | Carboxylic Acid (-COOH) | Stearate Anion (-COO⁻) |
| Triethylamine | Proton Acceptor (Base) | Amine (-N(CH₂CH₃)₃) | Triethylammonium Cation (-N⁺H(CH₂CH₃)₃) |
The degree of proton transfer can be influenced by the environment, but in the crystalline solid state, a complete transfer to form an ionic salt is expected due to the significant difference in acidity and basicity between the components.
Overview of Research Paradigms and Methodological Approaches for Stearic Acid, Compound with Triethylamine (1:1) Investigations
The investigation of stearic acid-triethylamine complexes and related acid-amine systems employs a range of analytical techniques to characterize their structure, thermal behavior, and intermolecular interactions. These methods provide a comprehensive understanding of the material from the molecular to the macroscopic level.
X-Ray Diffraction (XRD): Both single-crystal and powder XRD are crucial for determining the crystal structure. nih.gov Single-crystal XRD provides precise atomic coordinates and bond lengths, confirming the formation of an ion pair and detailing the hydrogen bonding network. Powder XRD is used for phase identification and to assess the crystallinity of the bulk material. wikipedia.org
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the nature of the acid-base interaction. researchgate.net The transfer of a proton from the carboxylic acid to the amine results in distinct changes in the IR spectrum. Specifically, the broad O-H stretching band of the carboxylic acid disappears, and new bands corresponding to the N⁺-H stretch of the ammonium cation and the asymmetric and symmetric stretches of the carboxylate anion appear. This technique can confirm the formation of a salt. researchgate.netresearchgate.net
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) are used to determine the thermal properties of the compound, including its melting point and any phase transitions. nih.govresearchgate.net The melting point of the 1:1 complex is typically sharp and distinct from that of the individual starting materials, indicating the formation of a new, single-phase crystalline compound. rsc.org
Computational Modeling: Molecular dynamics and quantum chemical calculations are increasingly used to supplement experimental data. nih.govacs.orgnih.gov These methods can predict the geometry of the ion pair, calculate the strength of the hydrogen bonds, and provide insights into the thermodynamics of the complex formation. nih.gov
Table 2: Methodological Approaches for Characterization
| Technique | Purpose | Key Information Obtained |
| X-Ray Diffraction (XRD) | Structural Analysis | Crystal lattice parameters, atomic positions, hydrogen bond geometry, phase purity. nih.gov |
| Infrared (IR) Spectroscopy | Bonding Analysis | Confirmation of proton transfer, identification of functional groups (N⁺-H, COO⁻). researchgate.net |
| Differential Scanning Calorimetry (DSC) | Thermal Analysis | Melting point, enthalpy of fusion, detection of polymorphic transitions. researchgate.net |
| Computational Methods | Theoretical Insight | Optimized molecular geometry, interaction energies, thermodynamic parameters. nih.gov |
Properties
IUPAC Name |
N,N-diethylethanamine;octadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7(5-2)6-3/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTMSMWYJXKBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936631 | |
| Record name | Octadecanoic acid--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16207-83-3 | |
| Record name | Octadecanoic acid, compd. with N,N-diethylethanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16207-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Stearic acid, compound with triethylamine (1:1) | |
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| Record name | Octadecanoic acid--N,N-diethylethanamine (1/1) | |
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| Record name | Stearic acid, compound with triethylamine (1:1) | |
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Synthetic Methodologies and Formation Dynamics of Stearic Acid, Compound with Triethylamine 1:1
Diverse Synthetic Routes for 1:1 Adduct Formation
The synthesis of the stearic acid-triethylamine (1:1) compound can be approached through several methods, each offering distinct advantages in terms of reaction conditions, scalability, and product characteristics.
Solvent-Assisted Crystallization Techniques
Solvent-assisted crystallization is a widely employed method for the purification and isolation of solid compounds. In the context of the stearic acid-triethylamine adduct, this technique can be utilized to obtain a product of high purity. The process typically involves the dissolution of the crude product in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization. The choice of solvent is critical and is determined by the solubility characteristics of the adduct and any impurities. For stearic acid and its derivatives, a range of organic solvents can be considered, with polarity playing a key role in the crystallization process.
The effectiveness of this method is dependent on several factors, including the solvent system, the rate of cooling, and the concentration of the solute. For instance, slow cooling often promotes the formation of larger, more well-defined crystals, which can lead to higher purity. Conversely, rapid cooling may result in the precipitation of smaller, less ordered crystals that may entrap impurities. The selection of an appropriate solvent or solvent mixture is crucial for achieving a high yield of the purified adduct.
Solid-State Mechanochemical Synthesis Approaches
Mechanochemical synthesis offers a solvent-free alternative for the preparation of the stearic acid-triethylamine adduct. This technique involves the direct grinding or milling of the solid reactants, stearic acid and triethylamine (B128534), to induce a chemical reaction. The mechanical energy supplied during the process facilitates the intimate mixing of the reactants at the molecular level, leading to the formation of the desired product.
This approach is particularly advantageous for its environmental friendliness, as it eliminates the need for solvents, thereby reducing waste and potential environmental hazards. The reaction can often be carried out at room temperature, which can be beneficial for thermally sensitive compounds. The efficiency of mechanochemical synthesis is influenced by factors such as the type of milling equipment, the milling frequency and duration, and the physical state of the reactants. While not yet widely documented for this specific adduct, the principles of mechanochemical synthesis of other fatty acid-amine salts suggest its viability.
Solution-Phase Precipitation Methods
Solution-phase precipitation is a common and straightforward method for the synthesis of the stearic acid-triethylamine (1:1) adduct. This method involves the reaction of stearic acid and triethylamine in a suitable solvent, leading to the formation of the salt, which then precipitates out of the solution. The choice of solvent is critical to the success of this method; an ideal solvent should readily dissolve the reactants but have limited solubility for the resulting ionic product.
One study on the synthesis of triethylammonium (B8662869) stearate (B1226849), a closely related compound, utilized ethanol (B145695) as a solvent. researchgate.net In this process, the reaction between the fatty acid and the amine in ethanol leads to the formation of the ionic liquid, which can be subsequently isolated. The use of a solvent in which one of the byproducts (if any) is insoluble can also drive the reaction to completion. The yield and purity of the precipitated adduct are influenced by factors such as the concentration of the reactants, the reaction temperature, and the choice of solvent.
Reaction Kinetics and Mechanistic Studies of Adduct Formation
Understanding the kinetics and mechanism of the reaction between stearic acid and triethylamine is crucial for optimizing the synthesis process and ensuring the desired product quality.
In-Situ Monitoring of Ion-Pair Formation
The formation of the stearic acid-triethylamine adduct involves a proton transfer from the carboxylic acid group of stearic acid to the nitrogen atom of triethylamine, resulting in the formation of a triethylammonium cation and a stearate anion. This ion-pair formation can be monitored in-situ using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy.
Infrared spectroscopy is a powerful tool for studying the interactions between carboxylic acids and amines. The neutralization of stearic acid by an amine can be followed by observing the changes in the characteristic vibrational bands of the carboxylic acid group (-COOH) and the carboxylate group (-COO⁻). Specifically, the disappearance of the C=O stretching vibration of the carboxylic acid and the appearance of the asymmetric and symmetric stretching vibrations of the carboxylate anion are indicative of the formation of the ionic salt. Studies on similar systems have demonstrated the utility of FTIR in characterizing the neutralization behavior and identifying the formation of acid-soap complexes.
Influence of Reaction Parameters on Formation Yield and Purity
The yield and purity of the stearic acid-triethylamine adduct are significantly influenced by various reaction parameters, including the reaction temperature, the molar ratio of the reactants, and the choice of solvent. The optimization of these parameters is essential for achieving a high-efficiency synthesis.
A study on the synthesis of triethylammonium stearate provides valuable insights into the impact of these parameters. researchgate.net The investigation revealed that both the reaction temperature and the molar ratio of the acid to the amine play a crucial role in the synthesis efficiency.
Table 1: Influence of Reaction Temperature on the Synthesis Efficiency of Triethylammonium Stearate
| Temperature (°C) | Synthesis Efficiency (%) |
| 35 | 61.3 |
| 45 | - |
| 55 | 90.5 |
| 65 | 90.5 |
Data adapted from a study on triethylammonium stearate synthesis, which serves as a model for the stearic acid-triethylamine system. researchgate.net
As shown in the table, the synthesis efficiency increases significantly with an increase in temperature up to a certain point, after which it plateaus. This suggests that an optimal temperature range exists for maximizing the product yield.
Similarly, the molar ratio of stearic acid to triethylamine is a critical factor. Using an excess of one reactant can shift the reaction equilibrium and influence the final yield.
Table 2: Influence of Molar Ratio (Acid:Amine) on the Synthesis Yield of Triethylammonium Stearate
| Molar Ratio [RCOOH]/[TEA] | Yield (%) |
| 1.1 | - |
| 1.2 | - |
| 1.3 | 90.5 |
| 1.4 | - |
Data adapted from a study on triethylammonium stearate synthesis. researchgate.net
The data indicates that a molar ratio of 1.3 (acid to amine) resulted in a high yield of the desired product. Further increasing the excess of the acid did not lead to a significant improvement in the yield. The choice of solvent also has a pronounced effect, with solvents that facilitate the dissolution of reactants while promoting the precipitation of the product generally leading to higher yields. researchgate.net
Stoichiometric Control and Adduct Selectivity
The molar ratio of stearic acid to triethylamine is a critical parameter in controlling the formation of the 1:1 adduct and maximizing the reaction yield. Studies have systematically investigated the impact of reactant stoichiometry on the synthesis of triethylammonium stearate.
Research findings indicate that using a stoichiometric excess of stearic acid can shift the reaction equilibrium, favoring the formation of the desired 1:1 salt. researchgate.netjca.edu.vn In a study investigating the synthesis of triethylammonium stearate, various molar ratios of stearic acid to triethylamine ([RCOOH]/[TEA]) were examined to determine the optimal conditions for maximizing the product yield. The results demonstrated that the yield of triethylammonium stearate increased as the molar ratio of acid to amine was increased from 1.1 to 1.3. researchgate.net However, further increasing this ratio to 1.4 did not lead to a significant improvement in the yield. researchgate.net
The highest yield (90.5%) for triethylammonium stearate was achieved at a stearic acid to triethylamine molar ratio of 1.3:1 when the reaction was conducted at 55°C for 7 hours in an ethanol solvent. researchgate.net This suggests that a slight excess of the carboxylic acid is beneficial for driving the reaction towards completion and achieving high selectivity for the 1:1 adduct.
The detailed investigation into the effect of the molar ratio on the yield of triethylammonium stearate is summarized in the table below.
| [Stearic Acid]/[Triethylamine] Molar Ratio | Yield of Triethylammonium Stearate (%) |
|---|---|
| 1.1 | Data not specified |
| 1.2 | Data not specified |
| 1.3 | 90.5 |
| 1.4 | No significant increase |
Green Chemistry Principles in Stearic Acid-Triethylamine (1:1) Synthesis
The application of green chemistry principles to the synthesis of Stearic Acid, Compound with Triethylamine (1:1) focuses on improving the environmental profile of the process. Key areas of improvement include the choice of solvents and the development of more efficient reaction protocols that minimize waste and energy consumption.
One of the primary considerations in green synthesis is the use of environmentally benign solvents. Research into the formation of triethylammonium stearate has compared the reaction in different media, such as water and ethanol. researchgate.netjca.edu.vn Ethanol was identified as a suitable solvent because it effectively dissolves the resulting ionic liquid (triethylammonium stearate) while not dissolving the co-product, potassium chloride, in certain multi-step synthesis routes, simplifying the purification process. researchgate.netjca.edu.vn The use of ethanol, a renewable resource, is preferable to more hazardous organic solvents.
Furthermore, the development of one-step versus multi-step synthesis methods has been evaluated. While a three-step method might produce a higher yield under certain conditions, a one-step method is often preferred from a green chemistry perspective as it typically requires fewer chemicals and involves less time and energy. jca.edu.vn The optimization of reaction conditions, such as temperature and time, also plays a role in the energy efficiency of the synthesis. For the synthesis of triethylammonium stearate in ethanol, a reaction temperature of 55°C and a reaction time of 7 hours were found to be optimal. researchgate.net
The table below summarizes the optimal green synthesis parameters identified for the production of triethylammonium stearate.
| Parameter | Optimal Condition | Green Chemistry Justification |
|---|---|---|
| Solvent | Ethanol | Renewable, less hazardous, facilitates product purification. researchgate.netjca.edu.vn |
| Reaction Temperature | 55°C | Moderate temperature reduces energy consumption. researchgate.net |
| Reaction Time | 7 hours | Optimized to maximize yield while minimizing energy use. researchgate.net |
By focusing on aspects such as solvent choice and the efficiency of the reaction pathway, the synthesis of Stearic acid, compound with triethylamine (1:1) can be aligned more closely with the principles of sustainability and environmental responsibility.
Advanced Structural Characterization and Solid State Architecture of Stearic Acid, Compound with Triethylamine 1:1
Single-Crystal X-Ray Diffraction Studies of the 1:1 Adduct
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An SCXRD study of triethylammonium (B8662869) stearate (B1226849) would provide invaluable information regarding its molecular conformation, crystal packing, and the intricate network of intermolecular interactions that govern its solid-state architecture.
Elucidation of Molecular Conformation and Packing Arrangements
In the solid state, the triethylammonium cation and the stearate anion would arrange themselves in a regular, repeating pattern to form a crystal lattice. The long, flexible alkyl chain of the stearate anion is expected to adopt a largely extended, all-trans conformation to maximize van der Waals interactions with neighboring chains. This efficient packing of the hydrocarbon tails is a dominant feature in the crystal structures of long-chain fatty acid salts.
| Parameter | Expected Value/Characteristic |
|---|---|
| Crystal System | Likely Monoclinic or Triclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) |
| Stearate Chain Conformation | Predominantly all-trans |
| Packing Motif | Lamellar (Layered) Structure |
Analysis of Intermolecular Hydrogen Bonding Networks (N⁺-H…O⁻ and C-H…O Interactions)
Hydrogen bonding plays a pivotal role in dictating the crystal structure of amine-carboxylate salts. In the 1:1 adduct of stearic acid and triethylamine (B128534), the primary and most significant hydrogen bond would be the charge-assisted N⁺-H…O⁻ interaction between the protonated nitrogen of the triethylammonium cation and the oxygen atoms of the stearate carboxylate group. This strong electrostatic interaction is fundamental to the formation and stability of the salt.
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| N⁺-H…O⁻ | 2.6 - 2.8 | 160 - 180 |
| C-H…O | 3.0 - 3.5 | 120 - 170 |
Supramolecular Synthon Analysis and Motif Identification
The study of recurring patterns of intermolecular interactions, known as supramolecular synthons, is a cornerstone of crystal engineering. In the case of triethylammonium stearate, the primary supramolecular synthon would be the charge-assisted acid-amine heterosynthon, formed by the N⁺-H…O⁻ hydrogen bond. The geometry of this synthon, whether it involves one or both oxygen atoms of the carboxylate group, would influence the resulting supramolecular architecture.
Common motifs arising from these synthons in carboxylic acid-amine systems include simple ion pairs, chains, or more complex network structures. rsc.org The steric bulk of the triethylammonium cation and the long alkyl chain of the stearate anion would likely favor the formation of layered structures where the acid-amine synthons are organized within the polar layers. The identification of these synthons and their hierarchical organization would be key to understanding the crystal engineering principles that govern the solid-state assembly of this compound.
Powder X-Ray Diffraction Investigations for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases, the study of polymorphism, and the determination of unit cell parameters. A PXRD pattern provides a unique "fingerprint" for a crystalline solid.
Detection and Characterization of Crystalline Polymorphs
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in long-chain fatty acid derivatives. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. PXRD is an essential tool for identifying and distinguishing between different polymorphic forms. Each polymorph will produce a unique diffraction pattern, characterized by a different set of peak positions and intensities. While specific studies on the polymorphism of triethylammonium stearate are not available, studies on other long-chain fatty acid amine salts have demonstrated the utility of PXRD in identifying different crystalline phases. acs.org
Lattice Parameter Determination and Unit Cell Refinement
The positions of the diffraction peaks in a PXRD pattern are determined by the dimensions of the unit cell, the fundamental repeating unit of the crystal lattice. By analyzing the peak positions, it is possible to determine the lattice parameters (the lengths of the unit cell edges, a, b, c, and the angles between them, α, β, γ). This process, known as indexing, is the first step in solving a crystal structure from powder data. Once the unit cell is determined, a process called Rietveld refinement can be used to refine the lattice parameters and, in some cases, the atomic positions, to achieve the best possible fit between the observed and calculated diffraction patterns.
For lamellar structures, such as those expected for triethylammonium stearate, the PXRD pattern typically shows a series of equally spaced, low-angle reflections corresponding to the long spacing (d-spacing) of the layers. This long spacing is related to the length of the stearate molecule and its angle of tilt within the layer.
| Compound | Long Spacing (Å) | Short Spacings (Å) |
|---|---|---|
| Cyclohexylamine Stearate | 42.0 | 4.58, 3.82 |
| Morpholine Stearate | 41.2 | 4.58, 3.75 |
| Piperazine Distearate | 45.4 | 4.60, 3.75 |
Neutron Diffraction Studies for Precise Hydrogen Atom Localization
Neutron diffraction stands as a uniquely powerful technique for elucidating the complete crystal structure of hydrogen-containing compounds like triethylammonium stearate. Unlike X-ray diffraction, where scattering is dependent on electron density and thus weak for hydrogen atoms, neutrons are scattered by atomic nuclei. The scattering cross-section of hydrogen (specifically, its isotope deuterium) is comparable to that of heavier atoms like carbon and oxygen, allowing for the precise and unambiguous determination of hydrogen atom positions and bond lengths.
If applied to triethylammonium stearate, a neutron diffraction study would yield critical information:
Proton Transfer Verification: The technique could definitively confirm the location of the acidic proton. It would distinguish between a neutral hydrogen-bonded complex (Stearic Acid···Triethylamine) and a fully formed salt (Stearate⁻···Triethylammonium⁺) by locating the proton's position relative to the stearate's carboxylate group and the triethylamine's nitrogen atom.
Hydrogen Bonding Geometry: The precise coordinates of the hydrogen atoms involved in the crucial N⁺-H···O⁻ hydrogen bond network would be determined. This includes accurate bond lengths and angles, which are fundamental to understanding the strength and nature of the interactions governing the crystal packing.
Conformation of Alkyl Chains: The positions of hydrogen atoms along the stearate's hydrocarbon tail and on the triethylamine's ethyl groups would help to precisely define their conformation, including torsional angles and any potential disorder.
Solid-State NMR Spectroscopy for Conformational and Dynamic Insights
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for probing the local atomic environment, molecular conformation, and dynamics within crystalline and amorphous solids.
Probing Local Environments and Molecular Motion
For triethylammonium stearate, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be a primary technique. The chemical shifts of the carbon atoms in the stearate alkyl chain are highly sensitive to their conformation.
Chain Conformation: Studies on related fatty acid salts, such as sodium stearate, have shown that carbons in a highly ordered, all-trans conformation resonate at approximately 33 ppm, while those in more disordered or gauche conformations appear around 30 ppm. researchgate.net This distinction allows for the quantification of conformational order within the crystal lattice.
Molecular Dynamics: Variable-temperature ssNMR experiments can reveal the onset and nature of molecular motion. rsc.org By measuring spin-lattice relaxation times (T₁), one can probe motions on different timescales. For instance, the rotation of methyl groups and the libration or larger-scale motion of the entire stearate chain can be characterized. For the triethylammonium cation, ssNMR could track the dynamics of the ethyl groups.
A summary of expected ¹³C chemical shifts and their structural implications is presented below.
| Carbon Atom | Expected Chemical Shift (ppm) | Structural Information |
| Carboxylate (C=O) | ~180-185 | Sensitive to the local hydrogen bonding environment. |
| Methylene (B1212753) (all-trans) | ~33 | Indicates a rigid, ordered crystalline chain structure. |
| Methylene (gauche) | ~30 | Indicates conformational disorder or amorphous regions. |
| Terminal Methyl | ~14 |
This interactive table is based on data from analogous long-chain carboxylate systems. researchgate.netresearchgate.net
Isotopic Labeling Strategies for Structural Elucidation
To overcome challenges of spectral complexity and to isolate specific interactions, isotopic labeling is a powerful strategy in ssNMR. nih.govwikipedia.org In this technique, specific atoms in the molecule are replaced with their NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H. nih.gov
For triethylammonium stearate, several labeling schemes could provide profound insights:
¹³C Labeling: Selectively labeling a single carbon position in the stearate chain (e.g., the carbonyl carbon or a specific methylene group) would allow for the unambiguous assignment of its resonance and enable detailed studies of its local environment and dynamics without interference from other signals. rsc.org
¹⁵N Labeling: Placing a ¹⁵N label on the triethylamine nitrogen would allow direct probing of the N-H bond in the triethylammonium cation. This would provide a clear spectroscopic marker for the state of protonation and the specifics of the hydrogen bonding to the stearate's carboxylate group.
Deuterium (B1214612) (²H) Labeling: Replacing protons with deuterium along the stearate chain can simplify ¹H NMR spectra and is an excellent probe for molecular dynamics. The motion of deuterated segments can be studied to understand the flexibility of different parts of the alkyl tail.
These labeling strategies transform ssNMR from a bulk characterization method into a site-specific probe capable of answering detailed questions about solid-state structure and behavior. nih.gov
Microscopic Techniques for Crystalline Morphology and Texture Analysis
Microscopic techniques are essential for bridging the gap between the atomic-level detail from diffraction and spectroscopy and the macroscopic properties of a material. They reveal the size, shape (habit), surface features, and texture of crystals.
Scanning Electron Microscopy (SEM) for Crystal Habit Studies
Scanning Electron Microscopy (SEM) provides high-resolution images of the external morphology of crystalline materials. In studies of related fatty acid-amine systems, such as those involving triethanolamine (B1662121), SEM has been used to observe the crystal habits that form under different conditions. nih.gov
For triethylammonium stearate, SEM analysis would reveal:
Crystal Shape and Size: The characteristic shape of the crystals, which could range from fine needles to well-defined platelets or blocks. whiterose.ac.uknih.gov
Surface Texture: The presence of features such as growth steps, etch pits, or intergrowths on the crystal faces.
Aggregation: How individual crystallites aggregate to form larger particles, which influences bulk properties like flowability and dissolution.
Research on similar systems has shown that fatty acid salts can form diverse structures, including fibrous crystallites and bundled arrangements, which would be clearly visualized by SEM. researchgate.net
Atomic Force Microscopy (AFM) for Surface Topography and Growth Modes
Atomic Force Microscopy (AFM) offers even higher resolution than SEM, capable of imaging surfaces down to the nanometer scale. It provides three-dimensional topographical maps of crystal surfaces, yielding quantitative data on surface roughness and feature heights. acs.orgresearchgate.net
AFM studies on the surfaces of triethylammonium stearate crystals could provide fundamental insights into:
Self Assembly and Supramolecular Architectures in Stearic Acid, Compound with Triethylamine 1:1 Systems
Micellar and Vesicular Assembly in Solution
The formation of micelles and vesicles is a hallmark of amphiphilic molecules in solution, driven by the hydrophobic effect. This involves the self-assembly of molecules to sequester their nonpolar segments away from the aqueous environment. For the stearic acid-triethylamine (1:1) salt, the stearate (B1226849) ion would provide the necessary amphiphilic character. However, specific experimental data for this system are largely absent.
Critical Micelle Concentration (CMC) Determination and Influencing Factors
There is no specific experimental data available in the reviewed literature detailing the critical micelle concentration (CMC) for the 1:1 compound of stearic acid and triethylamine (B128534). The CMC is a fundamental property indicating the minimum concentration at which surfactant molecules begin to form micelles. While methods like tensiometry, conductivity, and fluorescence spectroscopy are standard for determining CMC, values for this particular compound have not been published.
Factors that would theoretically influence the CMC of this compound include:
Temperature: CMC values can either increase or decrease with temperature, depending on the thermodynamics of micellization.
Ionic Strength: The presence of other salts in the solution would likely decrease the CMC by shielding the electrostatic repulsion between the charged head groups.
Solvent Polarity: Changes in the solvent composition would significantly alter the hydrophobic interactions that drive micelle formation.
Dynamics of Self-Assembled Structures
There is a lack of research on the dynamics of self-assembled structures for the stearic acid-triethylamine (1:1) system. This area of study would involve investigating the stability of micelles or vesicles over time, the kinetics of their formation, and the exchange rates of individual molecules (unimers) between the bulk solution and the aggregates. Molecular dynamics simulations could offer theoretical insights into these processes, but specific computational studies on this compound are not available nih.gov.
Gelation Properties and Organogel Formation
Stearic acid by itself is a well-known low-molecular-weight organogelator, capable of forming gels in various organic solvents nih.govresearchgate.net. The formation of an acid-base salt with triethylamine would be expected to modify these gelation properties, but specific studies on the resulting organogels are not present in the available literature.
Mechanism of Gel Network Formation
A detailed mechanism for organogel formation by the stearic acid-triethylamine (1:1) compound has not been elucidated. In general, stearic acid-based organogels form through a process of crystallization and self-assembly nih.gov. The gelator molecules typically assemble into a three-dimensional fibrous network through non-covalent interactions, which then immobilizes the solvent pjmhsonline.com. For the stearic acid-triethylamine salt, the gel network would likely be stabilized by a combination of:
Hydrogen Bonding: Interactions involving the carboxylate group of the stearate and the ammonium (B1175870) ion from the protonated triethylamine.
Van der Waals Forces: Strong interactions between the long hydrocarbon tails of the stearate molecules.
Ionic Interactions: Electrostatic attraction between the stearate anion and the triethylammonium (B8662869) cation.
The interplay of these forces would dictate the structure and stability of the resulting gel network.
Rheological Studies of Organogels
There are no published rheological studies specifically for organogels formed from the 1:1 compound of stearic acid and triethylamine. Rheological analysis is crucial for understanding the mechanical properties of gels, such as their stiffness (storage modulus, G'), viscous nature (loss modulus, G''), and response to stress and strain. While the rheology of organogels made from stearic acid in various oils has been investigated, this data cannot be directly extrapolated to the triethylamine salt, as the ionic interactions would significantly influence the network's mechanical strength nih.govnih.gov.
Solvent Dependence of Gelation
The formation of gels and other self-assembled structures by triethylammonium stearate is highly dependent on the solvent environment. The solubility and interaction of the compound with the solvent dictate the nature and stability of the resulting supramolecular architectures.
Research into the synthesis of triethylammonium stearate has highlighted the critical role of the solvent. When the synthesis is performed in water, the resulting ionic liquid is only partially soluble, which can hinder the yield and stability of organized structures. researchgate.net In contrast, ethanol (B145695) has been identified as a more suitable solvent for the synthesis process because it effectively dissolves the ionic liquid while leaving behind certain co-products, such as potassium chloride in specific synthesis routes. researchgate.net This difference in solubility suggests that the gelation behavior of triethylammonium stearate would be significantly different in polar protic solvents like water versus organic solvents like ethanol. researchgate.netresearchgate.net
In analogous systems, such as stearic acid combined with the amine meglumine, the formation of highly viscous lamellar liquid crystalline phases has been observed. ub.edu These viscous formulations are essentially gels, indicating that the self-assembly of stearic acid-amine compounds into ordered, solvent-trapping networks is a characteristic behavior. ub.edu The properties of such gels, including their kinetics, microstructure, and mechanical behavior, are intrinsically linked to the type of solvent used and the concentration of the gelator.
Liquid Crystalline Phases and Mesophase Behavior
Amphiphilic molecules like triethylammonium stearate can form liquid crystalline phases, or mesophases, which are states of matter intermediate between a crystalline solid and an isotropic liquid. ijpsonline.com These phases exhibit degrees of molecular order, leading to unique anisotropic properties. ijpsonline.com Liquid crystals are broadly classified into two types: thermotropic, which are formed by varying temperature, and lyotropic, which are formed by varying the concentration of the amphiphile in a solvent. ijpsonline.comresearchgate.net
Thermotropic liquid crystals are formed when a crystalline solid of a pure substance is heated. researchgate.net As the temperature rises, the substance transitions from a highly ordered solid to a less ordered liquid crystalline phase before finally becoming a completely disordered isotropic liquid at a higher temperature. semanticscholar.org The transitions are temperature-dependent. ijpsonline.com
Lyotropic liquid crystals are formed when an amphiphile is mixed with a suitable solvent, typically water. ijpsonline.comwikipedia.org The resulting phase depends on both the temperature and the concentration of the amphiphile. ijpsonline.com As the concentration increases, the molecules self-assemble into various ordered structures, such as spherical micelles, hexagonal arrays of cylindrical micelles, and lamellar bilayers, to minimize unfavorable interactions between the hydrophobic tails and the solvent. wikipedia.org Given that triethylammonium stearate is an amphiphilic salt, it is expected to form lyotropic liquid crystalline phases in the presence of solvents.
The transitions between different phases (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid) are characterized by specific temperatures and associated enthalpy changes (ΔH), which can be measured using techniques like Differential Scanning Calorimetry (DSC). For thermotropic liquid crystals, the transition from the solid crystal to the liquid crystal phase occurs at the melting temperature (T_m), while the transition from the liquid crystal to the isotropic liquid occurs at the clearing temperature (T_c). semanticscholar.orgnih.gov
| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Description |
|---|---|---|---|
| Crystal → Liquid Crystal | T_m | ΔH_m | Melting of the solid into an ordered liquid crystalline phase. |
| Liquid Crystal → Isotropic Liquid | T_c | ΔH_c | Transition from the ordered mesophase to a disordered liquid. |
Note: The values for T_m, ΔH_m, T_c, and ΔH_c are placeholders, as specific experimental data for triethylammonium stearate were not found in the cited literature.
The specific structure of a liquid crystalline mesophase is determined by the geometry and packing of the self-assembled amphiphiles. Common lyotropic phases include the lamellar (L_α) phase, where molecules are arranged in bilayer sheets separated by solvent layers, and the hexagonal (H_I) phase, where cylindrical micelles pack into a hexagonal lattice. wikipedia.org
The primary techniques for characterizing these nanostructures are Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS). nih.govnih.gov SAXS provides information on larger-scale structures, such as the spacing between layers in a lamellar phase or the distance between cylinders in a hexagonal phase, by analyzing the positions of sharp scattering peaks (Bragg peaks) at low angles. xenocs.com WAXS gives insight into the short-range order, such as the packing of the alkyl chains. nih.gov
In systems chemically similar to triethylammonium stearate, such as stearic acid combined with other amines, the formation of lamellar phases is commonly observed. ub.edu This suggests that triethylammonium stearate likely self-assembles into a lamellar structure in solution, characterized by a bilayer of stearate molecules with their hydrophobic tails forming an inner core and the hydrophilic triethylammonium headgroups facing the aqueous solvent.
Self-Organization at Interfaces and Thin Film Formation
The amphiphilic nature of triethylammonium stearate makes it surface-active, meaning it will spontaneously adsorb and self-organize at interfaces, such as the air-water interface. This property allows for the creation of highly ordered, single-molecule-thick films known as Langmuir films.
The Langmuir-Blodgett (LB) technique is a sophisticated method for creating and transferring ultrathin organic films, often of monolayer thickness, from an interface onto a solid substrate. nanoscience.com The process begins with the formation of a Langmuir film. A solution of an amphiphilic compound, such as triethylammonium stearate, in a volatile solvent is spread onto the surface of a liquid subphase (typically purified water) in a Langmuir trough. tcd.ie The hydrophobic stearate tails orient away from the water, while the hydrophilic triethylammonium headgroups are in contact with it.
As movable barriers compress this monolayer on the water surface, the molecules are forced closer together, transitioning through different two-dimensional phases (gas, liquid, and solid). tcd.ie The surface pressure is monitored throughout this compression to generate a pressure-area isotherm, which provides information about the packing and phase behavior of the monolayer.
Once a stable monolayer is formed at a desired surface pressure, it can be transferred onto a solid substrate (e.g., silicon, glass, or mica) by vertically dipping and withdrawing the substrate through the film. nanoscience.com This process can be repeated to build up multilayer structures, known as Langmuir-Blodgett films. nanoscience.com While stearic acid itself is a classic material for creating LB films, specific studies detailing the LB film deposition and characterization of the 1:1 stearic acid-triethylamine compound were not identified in the available literature. researchgate.netmdpi.com However, the fundamental amphiphilic nature of the compound makes it a suitable candidate for this technique.
Self-Assembled Monolayers (SAMs) on Substrates
The formation of self-assembled monolayers (SAMs) using the pre-formed 1:1 compound of stearic acid and triethylamine on solid substrates is a specialized area of surface science. While extensive research exists on the self-assembly of stearic acid alone on various materials, and on the bulk phase behavior of fatty acid-amine mixtures, direct studies detailing the formation and characterization of SAMs from the specific "Stearic acid, compound with triethylamine (1:1)" salt are not extensively documented in publicly available research.
However, the principles of fatty acid and fatty acid-amine salt self-assembly can provide a foundational understanding of the expected behavior. The formation of a SAM from the stearic acid-triethylamine compound would be driven by the interaction of the carboxylate head group of the stearate with the substrate, and the subsequent organization of the alkyl chains. The presence of the triethylammonium counter-ion is expected to significantly influence the packing and stability of the monolayer.
In typical stearic acid SAMs, the carboxylic acid head group directly interacts with the substrate through hydrogen bonding or chemisorption. In the case of the stearic acid-triethylamine salt, the head group is an ionic pair, which would alter the nature of the interaction with the substrate surface. The triethylammonium ion could either be incorporated into the monolayer structure or be released into the solvent during the self-assembly process, depending on the solvent polarity and the specific substrate chemistry.
The interaction between the stearic acid and triethylamine, an acid-base reaction, results in the formation of a triethylammonium stearate salt. This salt possesses an ionic head group and a long hydrophobic alkyl chain. When introduced to a substrate from a solution, these molecules are expected to spontaneously adsorb onto the surface, driven by a combination of electrostatic interactions, van der Waals forces between the alkyl chains, and potential interactions between the ionic head group and the substrate.
The resulting monolayer's structure, including the orientation and packing density of the stearate chains, would be highly dependent on the nature of the substrate (e.g., metal, metal oxide, silicon), the solvent used for deposition, and the temperature. The bulky nature of the triethylammonium counter-ion might influence the packing density, potentially leading to a less compact monolayer compared to pure stearic acid SAMs.
Thermodynamic and Phase Behavior Investigations of Stearic Acid, Compound with Triethylamine 1:1
Phase Diagram Construction for Binary and Ternary Systems
Comprehensive searches of scientific literature did not yield a publicly available, experimentally determined phase diagram for the binary system of stearic acid and triethylamine (B128534). While phase diagrams for similar systems, such as stearic acid and triethanolamine (B1662121), have been constructed and show complex behaviors including the formation of acid-soap complexes, specific data for the triethylamine system is not present in the reviewed literature. nih.govsemanticscholar.org The study of such phase diagrams is crucial for understanding the interactions and phase transitions between the two components.
Solid-Liquid and Liquid-Liquid Equilibria Studies
Congruent and Incongruent Melting Behavior
Without a phase diagram for the stearic acid-triethylamine system, it is not possible to definitively state whether the 1:1 compound, triethylammonium (B8662869) stearate (B1226849), exhibits congruent or incongruent melting. Congruent melting occurs when a compound melts to a liquid of the same composition, while incongruent melting involves decomposition into another solid and a liquid of different compositions. Studies on other fatty acid-based protic ionic liquids have shown instances of congruent melting behavior. acs.org However, this cannot be assumed for triethylammonium stearate without specific experimental evidence.
Calorimetric Studies (DSC, TGA, ITC) for Energetic and Thermal Transitions
While differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard and essential techniques for characterizing the thermal properties of fatty acid salts and ionic liquids, specific DSC and TGA data for triethylammonium stearate is not extensively reported in the literature. netzsch.comnih.gov Such studies would provide critical information on melting points, phase transition temperatures, and thermal stability.
Enthalpy and Entropy of Fusion/Phase Transitions
Specific experimental values for the enthalpy of fusion (ΔHfus) and entropy of fusion (ΔSfus) for the 1:1 compound of stearic acid and triethylamine are not available in the reviewed scientific literature. These thermodynamic parameters are essential for characterizing the melting process and can be determined from DSC measurements. nih.gov For context, the enthalpy of fusion for stearic acid itself has been a subject of study. researchgate.net However, the formation of the salt with triethylamine would significantly alter these values.
Isothermal Titration Calorimetry for Ion-Pair Formation Thermodynamics
There is no indication in the surveyed literature that Isothermal Titration Calorimetry (ITC) has been employed to study the thermodynamics of the ion-pair formation between stearic acid and triethylamine. ITC is a powerful technique for directly measuring the heat changes associated with binding events, which would provide valuable data on the enthalpy and entropy of the neutralization reaction in solution.
Solubility Studies in Various Solvent Systems
Quantitative solubility data for triethylammonium stearate in a range of solvents is limited. Qualitative information suggests that the compound is partially soluble in water and soluble in ethanol (B145695). researchgate.netresearchgate.net Triethylamine itself is reported to be soluble in stearic acid. researchgate.net For the parent molecule, stearic acid, its solubility has been measured in several organic solvents, with solubility generally increasing with temperature. scienceasia.orgresearchgate.net The formation of the triethylammonium salt is expected to alter these solubility characteristics significantly, particularly in polar solvents.
| Solvent | Solubility of Stearic Acid (Mole Fraction) at 301 K | Solubility of Stearic Acid (Mole Fraction) at 313 K |
| Methanol | 0.035 | 0.091 |
| Ethanol | 0.082 | 0.205 |
| Acetone | 0.076 | 0.221 |
| Ethyl Acetate (B1210297) | 0.121 | 0.312 |
| This table presents the solubility of stearic acid, not its triethylamine salt, for contextual reference. Data sourced from ScienceAsia (2007). scienceasia.org |
Temperature and pH Dependence of Solubility
Detailed research findings and data tables regarding the specific solubility of stearic acid, compound with triethylamine (1:1) at various temperatures and pH levels are not available in the reviewed scientific literature.
Effect of Co-solvents on Solubility
Specific studies detailing the quantitative effect of different co-solvents on the solubility of stearic acid, compound with triethylamine (1:1) could not be found, and therefore, no data tables on this topic can be provided.
Advanced Spectroscopic and Spectrometric Analyses for Mechanistic and Structural Insights
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis
Vibrational spectroscopy is a powerful tool for probing the molecular structure of triethylammonium (B8662869) stearate (B1226849), particularly the ionic interaction between the carboxylate head of the stearate anion and the protonated triethylammonium cation. The formation of the N-H⁺···⁻OOC hydrogen bond is a key feature that can be characterized by both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. ruc.dk
Characteristic Band Assignments for Ionized Carboxyl and Protonated Amine Groups
The transition from free stearic acid and triethylamine (B128534) to the triethylammonium stearate salt is marked by the appearance and disappearance of distinct vibrational bands. In stearic acid, the C=O stretching vibration of the carboxylic acid dimer is typically observed around 1700 cm⁻¹. Upon deprotonation to form the stearate anion, this band is replaced by two new characteristic bands: the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the ionized carboxylate group.
Simultaneously, the protonation of triethylamine to form the triethylammonium cation gives rise to N-H⁺ stretching and bending vibrations. The broadness and position of the N-H⁺ stretching band are indicative of strong hydrogen bonding. nih.gov
Interactive Table 1: Characteristic Vibrational Band Assignments for Triethylammonium Stearate
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment Notes |
| Asymmetric Carboxylate Stretch (νₐ(COO⁻)) | 1560 - 1610 | FT-IR, Raman | Indicates the formation of the carboxylate anion. Its position is sensitive to the coordination environment. |
| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | 1400 - 1450 | FT-IR, Raman | Appears upon deprotonation of the carboxylic acid. The frequency separation (Δν = νₐ - νₛ) provides insight into the carboxylate coordination. |
| N-H⁺ Stretch (ν(N-H⁺)) | 2400 - 2700 (broad) | FT-IR | A very broad and complex absorption region characteristic of strong hydrogen bonding in trialkylammonium salts. |
| N-H⁺ Bending (δ(N-H⁺)) | 1500 - 1550 | FT-IR | Bending vibration of the protonated amine group, may overlap with other bands. |
| C-N Stretch | ~720 | FT-IR, Raman | Corresponds to the stretching vibration of the C-N bond in the triethylammonium cation. researchgate.net |
| CH₂ Scissoring (δ(CH₂)) | 1465 - 1475 | FT-IR, Raman | Characteristic of the long alkyl chain of the stearate anion. |
| CH₂ and CH₃ Stretches | 2850 - 2960 | FT-IR, Raman | Asymmetric and symmetric C-H stretching vibrations from the alkyl chains of both the stearate and triethylammonium ions. researchgate.netresearchgate.net |
Perturbation Effects on Vibrational Modes due to Intermolecular Interactions
The formation of the ionic bond and associated hydrogen bonding in triethylammonium stearate significantly perturbs the vibrational modes of the constituent ions compared to the free acid and amine precursors.
Carboxylate Group: The strong N-H⁺···⁻OOC hydrogen bond influences the electronic distribution within the carboxylate group. This interaction can lead to a larger frequency separation (Δν) between the asymmetric and symmetric COO⁻ stretching modes, which is often interpreted in terms of the coordination mode of the carboxylate group. rsc.org
Ammonium (B1175870) Group: The most profound effect is seen in the N-H⁺ stretching vibration. In a non-hydrogen-bonded state, this vibration would appear as a relatively sharp band at higher wavenumbers. In the salt, the strong interaction with the carboxylate anion causes a significant red-shift (a shift to lower frequency) and extensive broadening of the band, often spanning several hundred wavenumbers. ruc.dk This is a classic indicator of a strong hydrogen bond. nih.govfrontiersin.org
Alkyl Chains: Intermolecular van der Waals interactions between the long stearate chains can influence the frequencies of the CH₂ rocking and scissoring modes. The conformational order of these chains, particularly in the solid state, can be probed by analyzing the progression of these bands. mdpi.comrsc.org Changes in these spectral regions upon melting or dissolution reflect the disordering of the alkyl chains.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state NMR spectroscopy provides detailed information about the electronic environment, connectivity, spatial proximity of atoms, and aggregation behavior of triethylammonium stearate in various solvents.
Proton and Carbon Chemical Shift Analysis for Electronic Environment
The formation of the triethylammonium stearate salt induces significant changes in the chemical shifts of protons and carbons near the reaction centers.
Proton (¹H) NMR:
Triethylammonium Moiety: The protonation of the nitrogen atom causes a downfield shift (to higher ppm values) for the adjacent methylene (B1212753) protons (-CH₂-) of the ethyl groups compared to free triethylamine. This is due to the deshielding effect of the newly acquired positive charge on the nitrogen. The signal typically appears as a quartet. The methyl protons (-CH₃) also experience a smaller downfield shift and appear as a triplet. researchgate.net A broad signal corresponding to the N-H⁺ proton may also be observed, though its visibility can be affected by exchange with residual water or other protic species in the solvent.
Carbon (¹³C) NMR:
Triethylammonium Moiety: The carbons of the methylene groups (-CH₂-) directly bonded to the nitrogen are deshielded and shift downfield upon protonation. The methyl (-CH₃) carbons are affected to a lesser extent. epfl.ch
Stearate Moiety: The most significant change is observed for the carboxyl carbon (COO⁻), which shifts downfield upon deprotonation to form the salt. libretexts.org The α-carbon also shows a noticeable shift, while the shifts of other carbons in the long alkyl chain remain largely unchanged. magritek.com
Interactive Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for Triethylammonium Stearate in CDCl₃
| Moiety | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Triethylammonium | -N⁺H-CH₂ -CH₃ | ~3.1 - 3.3 (quartet) | ~46 - 48 | Downfield shift from free triethylamine (~2.5 ppm) due to N⁺ deshielding. researchgate.netepfl.ch |
| -N⁺H-CH₂-CH₃ | ~1.2 - 1.4 (triplet) | ~8 - 10 | Smaller downfield shift compared to the methylene group. | |
| Stearate | COO⁻ | - | ~178 - 182 | Shift is sensitive to solvent and counter-ion. libretexts.org |
| α-CH₂ | ~2.1 - 2.3 (triplet) | ~34 - 36 | Upfield shift from stearic acid (~2.35 ppm) due to increased shielding. magritek.comchemicalbook.com | |
| β-CH₂ | ~1.5 - 1.7 | ~25 - 27 | Minor shifts compared to the free acid. | |
| Bulk -(CH₂ )ₙ- | ~1.2 - 1.3 | ~29 - 30 | Overlapping signals forming a broad multiplet. | |
| Terminal CH₃ | ~0.8 - 0.9 (triplet) | ~14 | Least affected signal in the stearate chain. |
2D NMR Techniques (COSY, NOESY, HSQC) for Connectivity and Spatial Proximity
Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals and confirming the structure of the ion pair.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For triethylammonium stearate, COSY would show a cross-peak between the methylene and methyl protons of the triethylammonium cation, confirming their connectivity within the ethyl groups. It would also show correlations between adjacent CH₂ groups along the stearate backbone, helping to assign signals along the long alkyl chain. magritek.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would provide an unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. For example, it would link the proton signal at ~3.2 ppm to the carbon signal at ~47 ppm, confirming their assignment to the -N⁺-CH₂- group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, regardless of whether they are bonded. A key application for triethylammonium stearate would be to observe a cross-peak between the N-H⁺ proton of the cation and protons on the α-CH₂ group of the stearate anion. This observation would provide direct evidence of the close spatial proximity of the two ions in solution, confirming the formation of a distinct ion pair.
Diffusion-Ordered Spectroscopy (DOSY) for Aggregation State
Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. This is particularly useful for studying the aggregation behavior of amphiphilic molecules like triethylammonium stearate.
The basis of the experiment is that larger molecules and aggregates diffuse more slowly through a solution than smaller ones. researchgate.net In a DOSY spectrum, all the NMR signals belonging to a single species will have the same diffusion coefficient and will align horizontally.
Monomeric State: In a dilute solution where the compound exists as a simple ion pair, all proton signals (from both the triethylammonium cation and the stearate anion) would exhibit the same, relatively fast diffusion coefficient.
Aggregated State (Micelles): As the concentration increases past the critical micelle concentration (CMC), the ion pairs will self-assemble into larger aggregates, such as micelles. These micelles, being much larger than the individual ion pairs, will have a significantly smaller diffusion coefficient (i.e., they will diffuse more slowly). The DOSY experiment would show that the signals corresponding to the triethylammonium stearate now align at this new, lower diffusion coefficient, providing clear evidence of aggregation. This allows for the characterization of the self-assembly properties of the ionic compound in solution.
Mass Spectrometry (ESI-MS, MALDI-TOF) for Stoichiometry and Adduct Confirmation in Solution
Mass spectrometry serves as a powerful analytical tool for the characterization of ion-pair complexes such as stearic acid, compound with triethylamine (1:1), also known as triethylammonium stearate. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are instrumental in confirming the stoichiometry and observing adduct formation in solution.
In ESI-MS, the 1:1 stoichiometry of the compound can be confirmed by observing the corresponding pseudomolecular ions. In positive ion mode, the protonated complex would be expected, although the individual components are more commonly observed due to the nature of the ionic bond. The protonated triethylamine cation ([C₆H₁₅N+H]⁺) would appear at a mass-to-charge ratio (m/z) of approximately 102.2. In negative ion mode, the deprotonated stearate anion ([C₁₈H₃₅O₂]⁻) is detected at an m/z of approximately 283.5. The simultaneous detection of these species in equimolar concentrations in solution provides strong evidence for the 1:1 nature of the compound.
MALDI-TOF mass spectrometry is also suitable for analyzing fatty acid-amine complexes. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating soft ionization. For triethylammonium stearate, analysis would typically reveal adduct ions, most commonly sodium adducts ([M+Na]⁺) of the intact complex or its components. nih.govaocs.org The detection of such adducts helps to confirm the molecular weight and composition.
It is important to note that the use of triethylamine in mobile phases for liquid chromatography-mass spectrometry (LC-MS) can present challenges. Triethylamine is known to have a persistent memory effect, causing contamination of the ion source and subsequent ion suppression, which can complicate analysis. researchgate.netresearchgate.net
| Technique | Ion Mode | Expected Ion Species | Expected m/z | Analytical Insight |
|---|---|---|---|---|
| ESI-MS | Positive | Protonated Triethylamine [C₆H₁₅N+H]⁺ | ~102.2 | Confirms presence of the amine component. |
| ESI-MS | Negative | Deprotonated Stearate [C₁₈H₃₅O₂]⁻ | ~283.5 | Confirms presence of the fatty acid component. |
| MALDI-TOF MS | Positive | Sodium Adduct of Stearic Acid [C₁₈H₃₆O₂+Na]⁺ | ~307.5 | Confirms molecular weight of the fatty acid. |
| MALDI-TOF MS | Positive | Sodium Adduct of the Complex [C₂₄H₅₁NO₂+Na]⁺ | ~408.7 | Confirms the 1:1 complex and its molecular weight. |
Fragmentation Pattern Analysis for Structural Features
Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of the selected precursor ions, providing detailed structural information. For the triethylammonium stearate compound, fragmentation analysis would typically be performed on the individual ionic components.
The fragmentation of the triethylammonium cation ([C₆H₁₅N+H]⁺, m/z 102.2) is well-characterized. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is the predominant fragmentation pathway for aliphatic amines. miamioh.edu This results in the loss of a methyl radical (•CH₃) to produce a highly stable iminium ion at m/z 86.1, which is often the base peak in the spectrum of triethylamine. miamioh.edunist.gov
For the stearate anion ([C₁₈H₃₅O₂]⁻, m/z 283.5), collision-induced dissociation (CID) typically results in neutral losses characteristic of carboxylic acids. Prominent fragments can arise from the loss of a water molecule (M-18) or the loss of the entire carboxyl group as CO₂ (M-44). libretexts.org The fragmentation pattern of long-chain alkanes often shows clusters of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.orgwhitman.edu
| Precursor Ion | Precursor m/z | Key Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|---|
| Triethylammonium Cation | ~102.2 | 86.1 | CH₃ (15 Da) | α-cleavage, loss of a methyl radical. miamioh.edunist.gov |
| Triethylammonium Cation | ~102.2 | 72.1 | C₂H₅ (29 Da) | Loss of an ethyl radical. |
| Stearate Anion | ~283.5 | 265.5 | H₂O (18 Da) | Dehydration. |
| Stearate Anion | ~283.5 | 239.5 | CO₂ (44 Da) | Decarboxylation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence studies for the direct analysis of triethylammonium stearate are limited by the inherent spectroscopic properties of the constituent molecules.
Stearic acid, as a saturated fatty acid, lacks a chromophore that absorbs light in the 200–800 nm range. Triethylamine exhibits a maximum absorption (λmax) in the far UV region, typically around 196 nm, which is outside the standard analytical window of many spectrophotometers. nih.gov Consequently, direct UV-Vis analysis for quantification or characterization is generally not feasible. However, UV-Vis titration could potentially be used to monitor the formation of the ionic complex by observing subtle changes in the spectrum as the acid and base are mixed, a technique that has been applied to other amine-acceptor systems. researchgate.net
Neither stearic acid nor triethylamine is naturally fluorescent. Therefore, direct fluorescence spectroscopy cannot be applied to study the compound itself. However, fluorescence-based methods can be employed to study the interactions of the stearate component in specific environments. For instance, fluorescently labeled fatty acid binding proteins (FABPs) are used as probes to monitor free fatty acid concentrations. nih.govthermofisher.com The binding of a stearate anion to such a protein would induce a change in the probe's fluorescence emission spectrum, allowing for the indirect study of interactions involving the fatty acid part of the compound. thermofisher.comnih.govresearchgate.net Derivatization of the stearic acid with a fluorescent tag, such as 4-aminofluorescein, would also enable analysis by fluorescence detection, although this modifies the original compound. researchgate.net
| Spectroscopic Technique | Applicability to Stearic Acid | Applicability to Triethylamine | Applicability to the 1:1 Compound | Notes |
|---|---|---|---|---|
| UV-Vis Spectroscopy | Not applicable (no chromophore >200 nm) | Applicable (λmax ~196 nm) nih.gov | Limited; potential for titration studies. researchgate.net | Direct analysis is impractical due to lack of significant absorption in the standard UV-Vis range. |
| Fluorescence Spectroscopy | Not applicable (non-fluorescent) | Not applicable (non-fluorescent) | Not directly applicable. | Indirect studies are possible by observing interactions of stearate with fluorescent probes or after derivatization. nih.govresearchgate.net |
Computational Chemistry and Theoretical Modeling of Stearic Acid, Compound with Triethylamine 1:1
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules, including their geometry, interaction energies, and spectroscopic parameters. For the triethylammonium (B8662869) stearate (B1226849) salt, DFT calculations can elucidate the nature of the ionic bond and the hydrogen bonding interactions that govern its structure and properties.
The first step in the computational study of triethylammonium stearate is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy of the system. DFT calculations, for instance using a functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to achieve this. researchgate.net The optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles for both the triethylammonium cation and the stearate anion, as well as their relative orientation in the ion pair.
The electronic structure of the optimized geometry provides information about the distribution of electrons within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the regions of the molecule most likely to be involved in chemical reactions. For triethylammonium stearate, the HOMO is expected to be localized on the carboxylate group of the stearate anion, while the LUMO would likely be centered on the triethylammonium cation.
Table 1: Predicted Structural Parameters of Triethylammonium Stearate from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| N-H Bond Length (Triethylammonium) | ~1.03 Å |
| C=O Bond Length (Stearate) | ~1.26 Å |
| C-O Bond Length (Stearate) | ~1.28 Å |
| N-H···O Hydrogen Bond Length | ~1.7 - 1.9 Å |
| N-H···O Hydrogen Bond Angle | ~170° - 180° |
Note: These are typical values expected from DFT calculations on similar systems.
The stability of the triethylammonium stearate ion pair is determined by the interaction energy between the cation and the anion. This energy can be calculated using DFT by taking the difference between the total energy of the complex and the sum of the energies of the individual ions. The interaction energy is a measure of the strength of the ionic and hydrogen bonding forces holding the ion pair together.
A significant contribution to the interaction energy comes from the hydrogen bond between the N-H group of the triethylammonium cation and the oxygen atoms of the carboxylate group of the stearate anion. The strength of this hydrogen bond can be further analyzed using methods like the Atoms in Molecules (AIM) theory. fip.org AIM analysis of the electron density at the bond critical point of the hydrogen bond can provide quantitative measures of its strength. fip.org Strong hydrogen bonds are characterized by specific topological properties of the electron density. nih.gov
Table 2: Calculated Interaction and Hydrogen Bond Energies for Triethylammonium Stearate
| Energy Component | Predicted Value (kJ/mol) |
|---|---|
| Total Interaction Energy | -350 to -450 |
| Hydrogen Bond Energy (N-H···O) | -40 to -80 |
Note: The values are estimates based on calculations for similar triethylammonium carboxylate systems.
DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration of triethylammonium stearate can be calculated. spectroscopyonline.com These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra. researchgate.net The calculated spectrum is expected to show characteristic peaks for the N-H stretch of the triethylammonium cation, which is typically red-shifted due to hydrogen bonding, and the symmetric and asymmetric stretches of the carboxylate group of the stearate anion. nih.gov
NMR Shifts: The nuclear magnetic resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms can also be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. researchgate.net These calculated chemical shifts can be compared to experimental NMR data to confirm the structure of the compound in solution or the solid state. The proton involved in the N-H···O hydrogen bond is expected to show a significant downfield shift in the ¹H NMR spectrum.
Table 3: Predicted Key Vibrational Frequencies and NMR Chemical Shifts
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ν(N-H) Vibrational Frequency | 2800 - 3200 cm⁻¹ |
| ν(COO⁻) asym Vibrational Frequency | ~1580 cm⁻¹ |
| ν(COO⁻) sym Vibrational Frequency | ~1410 cm⁻¹ |
| δ(¹H) for N-H proton | 8 - 12 ppm |
| δ(¹³C) for COO⁻ carbon | 175 - 185 ppm |
Note: These are typical ranges expected from DFT calculations and experimental data for similar compounds.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the dynamic behavior of triethylammonium stearate in different environments, such as in solution or in the solid state.
In solution, amphiphilic molecules like triethylammonium stearate can self-assemble into various structures such as micelles or bilayers. frontiersin.org MD simulations can be used to study the spontaneous formation and the structure of these aggregates. 166.62.7 By simulating a system containing multiple triethylammonium stearate molecules and a solvent, one can observe how they come together to form larger structures. These simulations can provide insights into the critical micelle concentration (CMC), the size and shape of the micelles, and the orientation of the molecules within the aggregates. mdpi.com
Coarse-grained MD simulations, where groups of atoms are represented as single particles, can be particularly useful for studying self-assembly processes that occur over longer time and length scales. frontiersin.org Such simulations can reveal the mesoscopic structure of the self-assembled systems.
In the solid state, MD simulations can be used to investigate the molecular dynamics and conformational flexibility of triethylammonium stearate. These simulations can provide information about the mobility of the triethylammonium cations and the stearate anions in the crystal lattice, as well as the flexibility of the long alkyl chain of the stearate. A detailed MD simulation of the closely related triethylammonium acetate (B1210297) has been performed, providing a model for how such a study would be conducted. mdpi.com
By analyzing the trajectories of the atoms over time, one can calculate various properties such as radial distribution functions, which describe the local structure around a given atom or molecule, and diffusion coefficients, which quantify the mobility of the ions. These simulations can also shed light on phase transitions and the mechanical properties of the solid material.
Solvation Effects on Adduct Stability
The stability of the stearic acid-triethylamine adduct is profoundly influenced by its surrounding solvent environment. The interaction between the carboxylic acid and the amine can result in either a neutral hydrogen-bonded complex (O-H···N) or an ion pair (O⁻···H-N⁺). The equilibrium between these two forms is highly sensitive to the polarity and proticity of the solvent.
Computational studies on analogous carboxylic acid-amine systems demonstrate that the degree of proton transfer is a critical factor modulated by the solvent. nih.gov In non-polar solvents, the neutral hydrogen-bonded form is generally more stable. As the dielectric constant of the solvent increases, the ionic form becomes progressively more stabilized due to the favorable solvation of the resulting ions.
Continuum Solvation Models: Theoretical investigations often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to estimate the energetic effects of the solvent. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of the free energy of solvation. The difference in solvation energy between the neutral and ionic forms of the adduct can predict which species will be dominant in a given solvent.
Explicit Solvation Models: For a more detailed picture, molecular dynamics (MD) simulations with explicit solvent molecules can be performed. This approach allows for the direct observation of specific hydrogen bonding interactions between the solvent and the acid-amine adduct. In protic solvents, water or alcohol molecules can form hydrogen bonds with both the carboxylate and the ammonium (B1175870) groups, further stabilizing the ion pair.
The table below illustrates hypothetical stabilization energies calculated for the stearic acid-triethylamine ion pair in different solvent environments using a continuum model. These values are representative of typical findings for such systems.
| Solvent | Dielectric Constant (ε) | Calculated Stabilization Energy of Ion Pair (kcal/mol) |
| Gas Phase | 1 | -15.2 |
| Cyclohexane | 2.0 | -18.5 |
| Chloroform | 4.8 | -24.1 |
| Ethanol (B145695) | 24.5 | -32.8 |
| Water | 78.4 | -38.6 |
Note: Data are illustrative and based on typical computational results for analogous acid-amine complexes.
These data show a clear trend: increasing solvent polarity leads to greater stabilization of the ionic adduct. This stabilization is crucial for understanding reaction mechanisms and phase behavior where this adduct is involved.
Quantum Chemical Topology (QCT) Analysis (AIM theory) for Intermolecular Bonding Analysis
To rigorously characterize the nature of the intermolecular interaction between stearic acid and triethylamine (B128534), Quantum Chemical Topology (QCT), particularly the Quantum Theory of Atoms in Molecules (QTAIM), is an invaluable tool. nih.govresearchgate.net QTAIM analyzes the topology of the electron density (ρ(r)) to define atomic basins, chemical bonds, and the nature of interactions.
For the stearic acid-triethylamine adduct, QTAIM analysis focuses on the bond critical point (BCP) located on the path between the carboxylic proton and the amine's nitrogen atom (in the hydrogen-bonded form) or between the protonated amine's hydrogen and the carboxylate oxygen (in the ion pair). The properties of the electron density at this BCP provide quantitative insights into the bond's character.
Key QTAIM descriptors at the (3, -1) bond critical point include:
Electron density (ρ(r)BCP): A higher value indicates a stronger interaction.
Laplacian of the electron density (∇²ρ(r)BCP): A positive value is characteristic of "closed-shell" interactions, such as hydrogen bonds and ionic bonds, while a negative value signifies "shared-shell" covalent interactions.
Total energy density (H(r)BCP): The sign of H(r) can help distinguish between different types of hydrogen bonds. A negative H(r) suggests a significant covalent character, typical of strong hydrogen bonds, while a positive H(r) indicates a more purely electrostatic interaction.
The table below presents expected QTAIM parameters for the intermolecular H-bond in the stearic acid-triethylamine complex, comparing a hypothetical neutral complex with the proton-transferred ion pair.
| Interaction Type | ρ(r) BCP (a.u.) | ∇²ρ(r) BCP (a.u.) | H(r) BCP (a.u.) |
| Neutral H-Bond (O-H···N) | 0.035 | +0.120 | > 0 |
| Ionic H-Bond (O⁻···H-N⁺) | 0.050 | +0.150 | < 0 |
Note: These values are representative for strong hydrogen bonds in similar systems and serve an illustrative purpose.
The analysis for the stearic acid-triethylamine adduct would be expected to show that the interaction is predominantly a strong hydrogen bond. In the ion pair, the increased electron density and negative energy density at the BCP would confirm a partial covalent character to the hydrogen bond, which is a key feature stabilizing the proton transfer complex. acs.org
Force Field Development and Parameterization for Complex Systems
Molecular dynamics (MD) simulations are essential for studying the dynamic behavior of systems containing the stearic acid-triethylamine adduct, such as in self-assembly or as part of a larger formulation. The accuracy of these simulations hinges on the quality of the underlying molecular mechanics force field. arxiv.org Standard force fields like CHARMM, AMBER, or OPLS often have parameters for stearic acid (or stearate) and may have parameters for triethylamine. researchgate.net However, the specific parameters governing the interaction between the two, particularly for the proton-transferred state, may require careful validation or custom parameterization.
The development of a robust force field for this system involves several key steps:
Initial Parameter Assignment: Parameters for stearic acid/stearate and triethylamine/triethylammonium can be taken from existing, well-validated force fields. For instance, the CHARMM36 force field contains parameters for fatty acids and lipid headgroups that can serve as a starting point. researchgate.net
Quantum Mechanical (QM) Calculations: High-level QM calculations (e.g., using density functional theory or MP2) are performed on the isolated 1:1 adduct to generate reference data. This includes:
Optimized geometries, particularly the hydrogen bond distance and angles.
Interaction energies at various orientations and separations.
Electrostatic potential (ESP) maps, which are used to derive partial atomic charges.
Parameter Optimization: The force field parameters are then refined to reproduce the QM reference data. This process typically focuses on:
Partial Atomic Charges: Charges on the atoms of the carboxylate and ammonium groups are fitted to reproduce the QM-calculated electrostatic potential. This is the most critical step for accurately modeling the strong electrostatic and hydrogen bonding interactions.
Lennard-Jones (van der Waals) Parameters: The Lennard-Jones parameters (ε and σ) for the atoms involved in the hydrogen bond may be adjusted to match the QM-calculated interaction energy and equilibrium distance.
Bonded Parameters: While less common for intermolecular interactions, if a fully covalent bond were to be modeled, bond, angle, and dihedral parameters would need to be derived from QM frequency calculations and potential energy scans.
The table below provides an example of a partial set of non-bonded force field parameters that would be defined for the interacting groups in the stearate-triethylammonium ion pair.
| Atom Type (Group) | Charge (e) | σ (Å) | ε (kcal/mol) |
| O (Carboxylate) | -0.80 | 3.00 | 0.210 |
| C (Carboxylate) | +0.70 | 3.55 | 0.070 |
| N (Ammonium) | -0.30 | 3.25 | 0.170 |
| H (Ammonium N-H) | +0.45 | 1.00 | 0.015 |
Note: This is an illustrative set of parameters. Actual values would be derived from rigorous fitting to QM data and validated against experimental properties.
Once parameterized, the force field's performance must be validated by simulating bulk properties (if experimental data is available) and comparing them to known physical-chemical characteristics of the system. This ensures the model is transferable and predictive for larger, more complex simulations.
Chemical Reactivity, Stability, and Transformation Pathways of Stearic Acid, Compound with Triethylamine 1:1
Degradation Pathways and Mechanisms Under Various Environmental Stressors (Non-Biological)
The degradation of Stearic acid, compound with triethylamine (B128534) (1:1) under environmental stressors is a crucial aspect of its life cycle and potential environmental impact. However, specific studies on its non-biological degradation are sparse.
Thermal Decomposition Kinetics and Products
No specific data on the thermal decomposition kinetics and resulting products for Stearic acid, compound with triethylamine (1:1) were found. To understand its thermal stability, a detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be required. Such studies would determine the onset of decomposition, the rate of mass loss at different temperatures, and the energy changes associated with its thermal breakdown. Analysis of the evolved gases, for instance by mass spectrometry, would be necessary to identify the decomposition products.
Hydrolytic Stability Studies in Non-Biological Media
While a direct study on the hydrolytic stability of Stearic acid, compound with triethylamine (1:1) is not available, inferences can be drawn from the behavior of similar amine soaps. It is anticipated that the compound can undergo hydrolysis, which is the reverse of the neutralization reaction between stearic acid and triethylamine. This equilibrium reaction would be influenced by factors such as pH, temperature, and water concentration.
Table 1: Anticipated Hydrolysis Equilibrium of Stearic Acid, Compound with Triethylamine (1:1)
| Reactants | Products |
| Stearic acid, compound with triethylamine (1:1) + Water | Stearic acid + Triethylamine |
Further research is needed to determine the rate constants and equilibrium position of this reaction under various conditions.
Oxidative Stability in Chemical Systems
There is no available information on the oxidative stability of Stearic acid, compound with triethylamine (1:1). The susceptibility of the compound to oxidation would likely depend on the presence of oxidizing agents and conditions such as temperature and light exposure. The tertiary amine (triethylamine) and the alkyl chain of the stearic acid could both be potential sites for oxidative attack. Detailed studies are required to understand its behavior in the presence of common chemical oxidants.
Reactivity with Other Chemical Species in Solution and Solid State
The reactivity of Stearic acid, compound with triethylamine (1:1) with other chemical species is important for its application in various formulations.
Adduct Dissociation and Re-formation Equilibria
As an acid-base adduct, Stearic acid, compound with triethylamine (1:1) exists in equilibrium with its constituent acid and base. This dissociation and re-formation is a fundamental characteristic of the compound in solution.
Table 2: Dissociation and Re-formation Equilibrium
| Adduct | Dissociated Species |
| Stearic acid, compound with triethylamine (1:1) | Stearic acid + Triethylamine |
The position of this equilibrium is dependent on the solvent, temperature, and the presence of other chemical species that could interact with either the stearic acid or the triethylamine. The dissociation constant (Kd) for this equilibrium has not been reported in the literature.
Compatibility Studies with Other Chemical Components in Formulations (non-cosmetic/pharmaceutical)
While patents indicate the use of triethylamine stearate (B1226849) as a potential component in various formulations, specific compatibility studies in non-cosmetic and non-pharmaceutical industrial applications are not publicly available. Such studies would be essential to determine its suitability in formulations such as lubricants, coatings, or other industrial products, where it might interact with a variety of other chemical components. Compatibility would need to be assessed in terms of phase separation, chemical reactions, and changes in physical properties of the formulation over time.
Applications in Advanced Materials Science and Engineering Non Biomedical Focus
Role as Surfactant and Emulsifying Agent in Industrial Processes
Triethanolamine (B1662121) stearate (B1226849) is a valuable surface-active agent used to create and stabilize mixtures of immiscible liquids, such as oil and water. upichem.com It is formed through the neutralization of stearic acid, a fatty acid, with triethanolamine, an organic base. chemicalbook.com This reaction produces an anionic soap that is instrumental in numerous industrial formulations, including polishes, cleaning agents, textiles, and metalworking fluids. upichem.comchemicalbook.com
In industrial settings, triethanolamine stearate is employed to form stable oil-in-water emulsions. chemicalbook.com Its effectiveness as an emulsifier is crucial in products that require a homogenous blend of oil and water-based components for their performance and stability. upichem.com
Industrial Lubricants and Cutting Oils: It acts as a thickening and emulsifying agent in lubricants and greases, ensuring the proper consistency and performance of these materials in mechanical operations. In metalworking fluids, it helps to emulsify oils in water, which aids in cooling and lubrication during cutting processes. chemicalbook.com
Polishes and Cleaners: In formulations for polishes and general cleaners, it helps to solubilize and disperse oily and waxy components in an aqueous base, contributing to the product's cleaning efficacy and uniform application. upichem.com
Textile Industry: The compound serves as a lubricant and anti-static agent in textile manufacturing. upichem.com Its emulsifying properties are useful in applying finishes and other treatments evenly to fabrics.
The efficacy of triethanolamine stearate as a surfactant is rooted in its molecular structure. The molecule possesses a dual nature: the long carbon chain from the stearic acid is lipophilic (oil-attracting), while the carboxylate and triethanolamine head group is hydrophilic (water-attracting).
When introduced into a system with both oil and water, the triethanolamine stearate molecules orient themselves at the interface between the two phases. The lipophilic tails penetrate the oil droplets while the hydrophilic heads remain in the aqueous phase. This arrangement disrupts the strong cohesive forces between water molecules and reduces the interfacial tension that naturally keeps oil and water separate. researchgate.netcosmeticsinfo.org By lowering this energy barrier, the formation of a stable emulsion is facilitated, allowing for the creation of finely dispersed, homogenous mixtures. chemicalbook.comcosmeticsinfo.org Studies on similar systems have demonstrated that switchable surfactants, such as those based on triethylamine (B128534), can significantly decrease oil-water interfacial tension. mdpi.com
Rheology Modification and Gelling Agent in Polymer Science and Coatings
Beyond its role as a surfactant, triethanolamine stearate functions as a rheology modifier, altering the flow characteristics and viscosity of various formulations. This property is particularly important in the coatings, adhesives, and polymer industries. specialchem.comgantrade.com
Triethanolamine stearate is used to control the viscosity of various products, including industrial lubricants. Studies, often using cosmetic emulsions as a model system, have demonstrated a clear relationship between the concentration of triethanolamine stearate and the viscosity of the formulation. As the concentration of stearic acid and triethanolamine increases, more emulsifier is formed, leading to a significant increase in the emulsion's viscosity. researchgate.netresearchgate.netuad.ac.id This thickening effect is attributed to the increased stabilization of the emulsion and the interaction between the emulsifier molecules. uad.ac.id This principle is applied in industrial settings to achieve desired product consistency, prevent settling of components, and ensure proper performance during application. upichem.com
The interaction between stearic acid and triethanolamine in an aqueous solution can lead to the formation of highly ordered structures, such as lamellar liquid crystalline phases. nih.gov When stearic acid and a triethanolamine solution are mixed at elevated temperatures (e.g., 80°C) and then cooled, they can form a gel phase composed of multilamellar spheres. researchgate.netnih.gov
These ordered, gel-like structures impart viscoelastic properties to the material. The system can exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. This structure can also lead to thixotropic behavior, where the material becomes less viscous when subjected to shear stress (e.g., shaking or stirring) and then returns to a more viscous state when at rest. borchers.comgoogle.com This property is highly desirable in coatings, where a paint should flow easily during application but not sag (B610663) or drip once applied to a surface. borchers.com The formation of an acid-soap complex between stearic acid and triethanolamine stearate, typically in a 2:1 ratio, is crucial for creating these crystalline and phase behaviors. nih.gov
Components in Phase Change Materials (PCMs) for Thermal Energy Storage
Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during their phase transition (e.g., from solid to liquid). nih.govkyushu-u.ac.jp Stearic acid itself is a well-known organic PCM suitable for low-to-medium temperature thermal energy storage due to its high latent heat and suitable phase change temperature (around 70°C). nih.govmostwiedzy.pl
Recent research has explored the use of protic ionic liquids, including those derived from the reaction of stearic acid with ethanolamines, as novel PCMs. nih.govrsc.org Specifically, tris(2-hydroxyethyl)ammonium stearate—the compound formed from triethanolamine and stearic acid—has been identified as a promising PCM for thermal energy storage applications in the 30-100 °C range. nih.govrsc.org These materials are noted for being environmentally friendly and cost-effective. nih.govrsc.org
Studies investigating these amine-stearate compounds have quantified their thermal properties, demonstrating their potential for efficient energy storage. The latent heat of fusion is a key metric, representing the amount of energy the material can store per unit mass during melting.
| Compound Name | Abbreviation | Latent Heat of Fusion (kJ/kg) |
| 2-hydroxyethylammonium stearate | [HEA]Ste | 171.12 |
| bis(2-hydroxyethyl)ammonium stearate | [DHEA]Ste | 152.58 |
| tris(2-hydroxyethyl)ammonium stearate | [THEA]Ste | 136.55 |
This table was created using data from a study on novel phase change materials. nih.govrsc.org
The data indicates that while the latent heat of fusion decreases slightly with the addition of more hydroxyethyl (B10761427) groups to the amine, tris(2-hydroxyethyl)ammonium stearate still possesses a substantial capacity for thermal energy storage. nih.govrsc.org This makes it a viable component for advanced thermal management systems, such as those used for waste heat recovery or in solar thermal applications.
Latent Heat Storage Capacity and Thermal Cycling Stability
A review of scientific literature indicates a lack of specific data regarding the use of "Stearic acid, compound with triethylamine (1:1)," also known as triethylammonium (B8662869) stearate, as a phase change material (PCM) for latent heat storage. While stearic acid itself is a well-documented organic PCM valued for its thermal energy storage properties, its chemical combination with triethylamine to form an ionic salt fundamentally alters its physical and thermal characteristics. The resulting compound, triethylammonium stearate, has different melting points, enthalpy of fusion, and thermal stability profile compared to pure stearic acid. Currently, there is no available research in the reviewed sources that characterizes the latent heat storage capacity or the thermal cycling stability of this specific 1:1 compound for thermal energy storage applications.
Encapsulation Strategies for PCMs
Consistent with the absence of data for its use as a PCM, there is no information in the scientific literature on specific encapsulation strategies for "Stearic acid, compound with triethylamine (1:1)." Encapsulation techniques are highly dependent on the thermophysical properties of the core PCM and its chemical compatibility with potential shell materials. Without foundational data on the phase change behavior of triethylammonium stearate, research into its encapsulation for thermal energy storage applications has not been pursued or published in the available scientific domain.
Lubrication Additives and Friction Modifiers in Tribology
The compound formed by the 1:1 reaction of stearic acid and triethylamine, triethylammonium stearate, is classified as a protic ionic liquid. This class of materials has garnered interest in the field of tribology for its potential as a lubricant additive and friction modifier. The synthesis of triethylammonium stearate from triethylamine and stearic acid has been documented, with studies investigating its properties for lubrication applications. researchgate.netresearchgate.netjca.edu.vnresearchgate.net The unique ionic structure of the compound allows it to function effectively under boundary lubrication conditions, where it can reduce both friction and wear between interacting mechanical surfaces.
Boundary Lubrication Film Formation
Under boundary lubrication regimes, where the lubricating oil film is too thin to completely separate moving surfaces, additives are required to protect against wear. Triethylammonium stearate functions by forming a protective film on the metal surfaces. researchgate.net As an ionic liquid, the compound consists of large, asymmetrical ions (the triethylammonium cation and the stearate anion). researchgate.net These ions readily adsorb onto the metal surfaces, creating a thin, protective boundary film. researchgate.net
The mechanism involves the polar carboxylate head of the stearate anion and the charged triethylammonium cation interacting strongly with the metallic surface, while the long, non-polar hydrocarbon tail of the stearate provides a low-shear interface. This adsorbed monolayer or multilayer film acts as a barrier, preventing direct metal-to-metal contact at the asperity level and reducing the likelihood of adhesion and material transfer between the surfaces. The formation of this stable, organized film is crucial for its function as an effective boundary lubricant. chalmers.se
Reduction of Friction and Wear in Mechanical Systems
The boundary film formed by triethylammonium stearate is effective in reducing both the coefficient of friction (COF) and the rate of wear. The long hydrocarbon chains of the stearate anions, oriented away from the surface, create an easily shearable layer. chalmers.se This molecular arrangement significantly lowers the shear strength at the interface, which translates to a lower coefficient of friction and reduced energy loss in mechanical systems. Patents have also described the use of fatty amine salts as effective friction modifiers in lubricating oil compositions for internal combustion engines and gearboxes. google.comjustia.com
The protective nature of the adsorbed film also contributes to a significant reduction in wear. By preventing direct contact and adhesion, the film minimizes material loss from surfaces under high load and low speed conditions. Research on related ionic liquids has shown that the formation of such tribo-films plays an important role in improving the anti-wear properties of base oils. researchgate.net While specific quantitative data on the percentage reduction in friction and wear for this exact compound is limited in publicly available literature, the established principles of fatty acid-amine salt lubrication confirm its role in enhancing the tribological performance of lubricants. upc.edunih.govnih.govmdpi.com
Interactive Table: Functional Properties of Stearic Acid, Compound with Triethylamine (1:1) in Tribology
| Property | Function | Mechanism of Action |
| Friction Modification | Reduces the coefficient of friction between moving surfaces. | Forms an easily shearable molecular film at the interface, lowering the force required for sliding. |
| Anti-Wear Additive | Minimizes material loss and surface damage under boundary lubrication. | Creates a durable, adsorbed protective film that prevents direct metal-to-metal contact and adhesion. |
| Boundary Film Formation | Establishes a protective layer under high-load, low-speed conditions. | The ionic nature of the compound promotes strong adsorption onto metal surfaces, creating a stable film. |
Future Research Directions and Emerging Paradigms for Stearic Acid, Compound with Triethylamine 1:1 Systems
Integration with Smart Materials and Responsive Systems
The self-assembling nature of fatty acid-amine complexes provides a foundational platform for the development of smart materials. Future research will likely focus on harnessing the non-covalent interactions within the stearic acid-triethylamine system to create materials that respond to external stimuli.
Thermo-responsive Systems: The melting and phase transition behaviors of stearic acid-triethanolamine systems, a close analog to the triethylamine (B128534) compound, have been studied, revealing distinct thermal transitions. semanticscholar.orgnih.govacs.orgacs.orgrsc.orgresearchgate.netnih.gov These inherent thermal properties can be exploited to design thermo-responsive materials. For instance, incorporating the adduct into a polymer matrix could lead to materials that change their shape, permeability, or optical properties with temperature fluctuations. Research into 12-hydroxy stearic acid (12-HSA) has shown that its self-assembly in the presence of an amine can be tuned to create thermo-responsive nanostructures that transition from gel-like to liquid-like states with increasing temperature. theses.fr
pH-Responsive Systems: The carboxylic acid and amine groups within the adduct are inherently pH-sensitive. This characteristic can be leveraged to create pH-responsive systems for applications such as targeted drug delivery or controlled release of active compounds. At different pH values, the degree of protonation of the amine and deprotonation of the carboxylic acid will change, altering the self-assembled structure and properties of the material. Bio-based stimuli-responsive materials often utilize polymers with carboxylic acid or amine groups that exhibit swelling or collapse in response to pH changes. rsc.org
Multi-Stimuli Responsive Foams: The synergistic combination of fatty acids with other materials can lead to multi-stimuli responsive systems. For example, foams have been created that respond to both temperature and light by combining the thermal response of a fatty acid with the light-to-heat conversion ability of carbon black. researchgate.net This opens up possibilities for creating sophisticated foams and emulsions based on the stearic acid-triethylamine system that can be controlled on-demand by multiple external triggers.
A summary of potential stimuli-responsive applications is presented in the table below:
| Stimulus | Potential Application | Underlying Principle |
| Temperature | Shape-memory polymers, controlled release | Reversible phase transitions of the fatty acid component. |
| pH | Drug delivery, smart coatings | Protonation/deprotonation of the amine and carboxylic acid groups. |
| Light | On-demand destabilization of foams/emulsions | Incorporation of photothermal agents that trigger a thermal response in the fatty acid. |
Development of Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of stearic acid-triethylamine systems at the molecular level is crucial for designing and optimizing their performance in advanced applications. Future research will necessitate the development and application of advanced characterization techniques to probe these dynamic processes in real-time.
In-situ Spectroscopic and Scattering Techniques: Techniques like Fourier-transform infrared (FTIR) spectroscopy have been instrumental in characterizing the neutralization behavior and thermotropic phase transitions of stearic acid-triethanolamine systems. rsc.orgresearchgate.netnih.gov Future work could involve coupling these techniques with controlled environmental chambers to monitor the structural evolution of the adduct under varying temperature, pH, or other stimuli in real-time. Similarly, small-angle and wide-angle X-ray diffraction (SAXS/WAXS) can provide valuable information on the crystalline structure and phase behavior of these systems during dynamic processes. nih.govacs.org
Rheological Studies: The viscoelastic properties of materials containing the stearic acid-triethylamine adduct are critical for many applications. Advanced rheological techniques can be used to study the flow behavior and mechanical properties of these systems as a function of temperature, shear rate, and other parameters. This is particularly important for understanding the gel-to-sol transitions in responsive systems.
Microscopy and Imaging: High-resolution microscopy techniques, such as atomic force microscopy (AFM) and cryogenic scanning electron microscopy (Cryo-SEM), can provide direct visualization of the self-assembled nanostructures formed by the stearic acid-triethylamine adduct. These techniques will be invaluable for correlating macroscopic properties with the underlying molecular organization.
Key characterization techniques and their potential insights are summarized below:
| Technique | Information Gained |
| In-situ FTIR Spectroscopy | Real-time monitoring of hydrogen bonding and ionic interactions during phase transitions. |
| In-situ X-ray Diffraction (SAXS/WAXS) | Dynamic changes in crystalline structure and lamellar spacing. |
| Advanced Rheology | Viscoelastic properties and gel-sol transition kinetics. |
| High-Resolution Microscopy (AFM, Cryo-SEM) | Visualization of self-assembled nanostructures and their response to stimuli. |
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Additive Manufacturing)
Moving beyond traditional batch synthesis, future research will explore more efficient, sustainable, and scalable methods for producing the stearic acid-triethylamine adduct and materials based on it.
Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput synthesis. nih.govnih.govrsc.orgscispace.com The direct amidation of carboxylic acids with amines is a well-established reaction in flow chemistry, and this methodology can be readily adapted for the synthesis of the stearic acid-triethylamine compound. researchgate.net This would enable precise control over reaction conditions, leading to higher purity products and reduced waste.
Additive Manufacturing (3D Printing): The integration of the stearic acid-triethylamine adduct into 3D printable materials could open up new avenues for creating complex, functional structures. For example, the adduct could be incorporated into a hydrogel or polymer ink to create objects with tunable mechanical properties or stimuli-responsive behavior.
Theoretical Prediction and Rational Design of New Acid-Amine Adducts with Tunable Properties
Computational modeling and theoretical calculations will play an increasingly important role in the rational design of new acid-amine adducts with tailored properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the self-assembly process of stearic acid and triethylamine at the atomic level. These simulations can be used to predict the morphology of the resulting nanostructures and to understand how factors such as temperature and solvent affect their formation. Computational studies of amino acid interactions have demonstrated the power of MD in understanding intermolecular forces and solubility. nih.govnih.gov
Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate the electronic structure and energetics of the stearic acid-triethylamine adduct. nih.gov This information can be used to predict properties such as the strength of the acid-amine interaction and the vibrational frequencies of the molecule, which can be correlated with experimental spectroscopic data. Recent work has focused on using DFT to predict descriptors for carboxylic acids and alkyl amines for data-driven reaction development. rsc.org
Predictive Modeling for Property Tuning: By combining computational methods with experimental data, it will be possible to develop predictive models that can guide the design of new acid-amine adducts with specific, tunable properties. For example, by systematically varying the chain length of the fatty acid or the structure of the amine, it will be possible to create a library of adducts with a wide range of melting points, solubilities, and self-assembly behaviors. rsc.org
Scale-Up Considerations and Sustainable Production Methodologies
For the widespread adoption of stearic acid-triethylamine in new applications, it is essential to address the challenges of large-scale production and to develop sustainable manufacturing processes.
Green Chemistry Principles: Future production methods will need to adhere to the principles of green chemistry, which emphasize the use of renewable feedstocks, the reduction of waste, and the use of environmentally benign solvents and catalysts. abo.fi Stearic acid is often derived from sustainable sources like palm oil. musimmas.comemeryoleo.com The synthesis of fatty acid amides from vegetable oils is an area of active research, with a focus on developing greener reaction conditions. bohrium.comresearchgate.netccsenet.org
Process Intensification: Continuous flow chemistry, as mentioned earlier, is a key technology for process intensification, enabling the production of large quantities of material in a smaller footprint and with greater efficiency. almacgroup.comthieme-connect.de The scale-up of amidation reactions is a significant area of research in the pharmaceutical and chemical industries. enamine.netmdpi.com
Q & A
Q. Q1. What are the optimal conditions for synthesizing the 1:1 stearic acid-triethylamine complex, and how is yield calculated?
The complex is synthesized via a one-step method involving direct reaction of stearic acid with triethylamine. Critical parameters include:
- Molar ratio : A slight excess of triethylamine (e.g., 0.21 mol TEA to 0.19 mol stearic acid) ensures complete salt formation .
- Temperature : Reaction at 100°C for 24 hours under reflux, followed by vacuum evaporation at 40°C to remove unreacted reagents .
- Yield calculation : Determined gravimetrically after purification. Excess triethylamine improves conversion but requires careful removal to avoid contamination.
Reaction Mechanism and Catalytic Roles
Q. Q2. How does triethylamine facilitate amide bond formation between stearic acid and amines?
Triethylamine acts as both a base and a catalyst:
- Deprotonation : Neutralizes HCl generated during acyl chloride formation (e.g., stearic acid → stearoyl chloride via thionyl chloride) .
- Catalytic enhancement : In coupling reactions (e.g., stearoyl chloride + glycine), triethylamine improves yields by stabilizing intermediates. Substituting DMF with triethylamine and pyridine increases coupling efficiency from <20% to >50% .
- Side reactions : Excess triethylamine may form quaternary salts, necessitating stoichiometric optimization .
Analytical Techniques for Complex Characterization
Q. Q3. What analytical methods validate the structure and purity of the stearic acid-triethylamine complex?
- FT-IR : Confirms salt formation via shifts in carboxylate (COO⁻) stretching (~1550–1650 cm⁻¹) and amine (N⁺–H) vibrations .
- NMR : ¹H NMR identifies proton environments (e.g., methyl groups of triethylamine at δ ~1.0 ppm; stearic acid chain protons at δ ~1.2–1.6 ppm). ¹³C NMR resolves carbonyl carbon shifts (e.g., COO⁻ at ~175 ppm) .
- Gravimetric analysis : Quantifies residual reactants after vacuum drying .
Stoichiometric and Stability Considerations
Q. Q4. How does the molar ratio of triethylamine to stearic acid affect reaction outcomes?
- 1:1 ratio : Ideal for salt formation ([RCOO⁻][HN⁺(C₂H₅)₃]), minimizing side products like quaternary ammonium salts .
- Excess triethylamine : Enhances reaction rates but complicates purification. For example, in amidation, >1.5 equivalents of TEA reduced yields due to competing side reactions .
- Acidic conditions : Triethylamine’s basicity (pKₐ ~10.75) stabilizes the complex in neutral to mildly acidic media but decomposes under strong acidic conditions .
Advanced Applications in Material Science
Q. Q5. How does the stearic acid-triethylamine complex interact with nanomaterials in synthesis?
- Template role : In copper nanoparticle synthesis, the complex stabilizes copper stearate intermediates, enabling controlled thermal decomposition (e.g., color transitions from blue to transparent at 231°C) .
- Membrane studies : Triethylamine forms fatty acid salts for diffusion experiments. NMR tracks permeation rates across epoxy membranes, with stearic acid showing lower mobility than shorter-chain acids .
Challenges in Reaction Optimization
Q. Q6. What are common pitfalls in synthesizing derivatives of the stearic acid-triethylamine complex?
- Byproduct formation : Incomplete removal of triethylamine hydrochloride (TEA·HCl) can contaminate products. Use of scavengers like MgSO₄ or NaHCO₃ is recommended .
- Low yields in amidation : Direct coupling of stearic acid with amines often requires activated intermediates (e.g., acyl chlorides). Ethyl chloroformate/TEA systems achieved only 22% yield, suggesting alternative coupling reagents (e.g., TBTU) .
- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility but may require post-reaction removal via distillation or chromatography .
Comparative Studies with Alternative Bases
Q. Q7. How does triethylamine compare to other bases (e.g., pyridine, NaOH) in stearic acid reactions?
- Basicity : Triethylamine (pKₐ 10.75) outperforms pyridine (pKₐ 5.23) in deprotonating stearic acid (pKₐ ~4.9) but is weaker than NaOH. This balance prevents saponification in non-aqueous systems .
- Steric effects : Bulky tertiary amines like TEA reduce nucleophilic interference in acyl chloride reactions compared to smaller bases (e.g., NH₃) .
- Cost and safety : Triethylamine is volatile and flammable, requiring inert atmospheres, whereas NaOH poses corrosivity risks .
Methodological Innovations and Future Directions
Q. Q8. What emerging techniques address analytical challenges in studying this complex?
- In situ NMR : Monitors real-time salt formation and degradation under varying pH/temperature .
- Computational modeling : Predicts stability of the complex in solvent systems (e.g., DCM vs. chloroform) using DFT calculations .
- High-throughput screening : Automated platforms optimize molar ratios and catalysts for derivatives like stearoyl-glycine amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
